molecular formula C17H26N4O3 B3019291 N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170908-89-0

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B3019291
CAS RN: 1170908-89-0
M. Wt: 334.42
InChI Key: HILWJTNEIYDGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, also known as CMH-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 belongs to the class of pyrazolylacetamides and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and proteins that are involved in the progression of various diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of certain genes. This compound has also been found to inhibit the activity of GSK-3β, which leads to the activation of several signaling pathways. Additionally, this compound has been found to induce apoptosis in cancer cells and protect dopaminergic neurons in Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established compound with a known synthesis method. Additionally, it has shown promising results in the treatment of various diseases, which makes it an attractive compound for further research. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Additionally, the toxicity of this compound has not been fully evaluated, which makes it important to conduct further toxicity studies.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide. One of the future directions is to conduct further studies to understand the mechanism of action of this compound. Additionally, further studies are needed to evaluate the toxicity of this compound and its potential side effects. Another future direction is to evaluate the efficacy of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to evaluate the pharmacokinetics of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-cyclohexylacetate. The obtained product is then reacted with 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole-1-carboxylic acid to form this compound. The synthesis method of this compound is well-established and has been reported in several research articles.

Scientific Research Applications

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptide in Alzheimer's disease and protect dopaminergic neurons in Parkinson's disease.

properties

IUPAC Name

N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWJTNEIYDGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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